Home > Products > Building Blocks P9234 > N-(Piperidin-4-yl)quinazolin-4-amine
N-(Piperidin-4-yl)quinazolin-4-amine - 1183120-04-8

N-(Piperidin-4-yl)quinazolin-4-amine

Catalog Number: EVT-1745753
CAS Number: 1183120-04-8
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine Derivatives

  • Compound Description: This group comprises a series of quinazolin-4-amine derivatives with diverse substitutions at the 7-position of the quinazoline ring and a fixed 1-benzylpiperidin-4-yl substituent at the 4-position amine. [] These compounds were initially investigated as potential acetylcholinesterase (AChE) inhibitors. Notably, two compounds within this series displayed significant AChE inhibitory activity, comparable to donepezil. [] Furthermore, the N-(1-benzylpiperidin-4-yl)quinazolin-4-amines demonstrated substantial DPPH radical scavenging activity, indicative of their antioxidant potential. []

1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

  • Compound Description: This compound features a piperidine ring substituted at the 4-position with a diphenylmethanol group and at the nitrogen atom with a 2-nitrobenzenesulfonyl group. [] The crystal structure revealed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound represents a novel class of quinazoline derivatives designed as cyclin-dependent kinase (CDK) inhibitors. [] It exhibits potent inhibition against CDKs 1, 2, 4, 8, and 9, displaying a balanced potency and selectivity profile. [] Biological evaluations have shown its ability to induce cell cycle arrest and apoptosis through the activation of PARP and caspase 3. [] Importantly, it demonstrates good antitumor efficacy in multiple hematologic malignancy mice xenograft models without noticeable toxicity. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. [] This compound exhibits a potent biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM against EZH2. [] In vivo studies demonstrated robust antitumor activity in a Karpas-422 xenograft model. [] CPI-1205 is currently undergoing phase I clinical trials. []
Overview

N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is notable for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound features a piperidine moiety, which enhances its pharmacological profile. The structure of N-(Piperidin-4-yl)quinazolin-4-amine is characterized by a quinazoline core substituted with a piperidin-4-yl group at the nitrogen position.

Source and Classification

This compound can be classified as a heterocyclic amine and is often studied in medicinal chemistry for its potential therapeutic applications. The piperidine ring contributes to its ability to interact with biological targets, making it a candidate for drug development.

Synthesis Analysis

The synthesis of N-(Piperidin-4-yl)quinazolin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis commonly starts with commercially available quinazoline derivatives.
  2. Amidation Reaction: An amidation reaction is performed where an appropriate piperidine derivative reacts with a quinazoline precursor under acidic or basic conditions.
  3. Cyclization: In some methods, cyclization may occur to form the quinazoline structure from simpler precursors, often involving the use of hydrazine or other cyclizing agents.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Technical details regarding specific synthetic routes can vary, but methods often include microwave-assisted synthesis or the use of ionic liquids to enhance yields and reduce reaction times .

Molecular Structure Analysis

The molecular structure of N-(Piperidin-4-yl)quinazolin-4-amine can be represented as follows:

C13H16N4\text{C}_{13}\text{H}_{16}\text{N}_{4}

Data

  • Molecular Weight: Approximately 232.29 g/mol
  • Melting Point: Specific melting points can vary based on purity but are typically reported in the range of 150–160 °C.
  • NMR Spectroscopy: Proton and carbon NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming the presence of the piperidine and quinazoline moieties.
Chemical Reactions Analysis

N-(Piperidin-4-yl)quinazolin-4-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for further functionalization.
  2. Reactions with Electrophiles: The quinazoline nitrogen can react with electrophiles, enabling the synthesis of derivatives with enhanced biological activity.
  3. Hydrogen Bonding Interactions: The compound's structure allows for hydrogen bonding with biological targets, which is crucial for its mechanism of action.

Technical details about these reactions often involve specific reagents and conditions tailored to achieve desired modifications without compromising the core structure .

Mechanism of Action

The mechanism of action for N-(Piperidin-4-yl)quinazolin-4-amine largely depends on its target within biological systems:

  1. Inhibition of Enzymes: It has been shown to inhibit specific enzymes such as cyclin-dependent kinases, which are critical in cell cycle regulation.
  2. Binding Affinity: The compound's binding affinity to targets like poly (ADP-ribose) polymerase 1 (PARP1) suggests that it may interfere with DNA repair mechanisms in cancer cells .
  3. Signal Transduction Pathways: By modulating pathways associated with cell proliferation and survival, this compound may exhibit anti-cancer effects.

Data from biological evaluations indicate that compounds within this class can significantly reduce cell viability in cancer models, supporting their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms within both the piperidine and quinazoline rings.

Relevant data from studies indicate that variations in substituents on the quinazoline ring can significantly impact these properties, influencing both solubility and reactivity profiles .

Applications

N-(Piperidin-4-yl)quinazolin-4-amine has several scientific uses:

  1. Anticancer Research: Its ability to inhibit key enzymes involved in cancer progression makes it a valuable candidate for developing new cancer therapies.
  2. Drug Development: As a lead compound, it serves as a scaffold for designing novel inhibitors targeting various diseases.
  3. Biological Studies: Used in studies exploring cellular mechanisms related to apoptosis and cell cycle regulation.

The ongoing research into this compound continues to reveal its potential across multiple therapeutic areas, particularly in oncology .

Introduction to N-(Piperidin-4-yl)quinazolin-4-amine in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Therapeutics

Quinazoline derivatives have evolved from early alkaloid isolations to targeted anticancer agents. The first quinazoline, vasicine, was isolated in 1888, but significant therapeutic applications emerged only in the 21st century with kinase inhibitors. Gefitinib (2003) and erlotinib (2004) revolutionized non-small cell lung cancer treatment by selectively inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These 4-anilinoquinazolines established the core pharmacophore: a quinazoline scaffold with a C4-position amine critical for target binding [8] [10]. Subsequent optimizations focused on C6/C7 substituents (e.g., afatinib’s acrylamide warhead) to overcome resistance. The structural plasticity of quinazoline allowed derivatization at N1, C2, C4, C6, and C7, enabling diverse mechanisms beyond EGFR inhibition, including tubulin polymerization blockade and PI3Kδ modulation [9] [8].

Table 1: Clinically Approved Quinazoline-Based Anticancer Agents

Drug (Approval Year)TargetIndicationStructural Feature
Gefitinib (2003)EGFR TKNSCLCC4-anilino, C6,7-dimethoxy
Erlotinib (2004)EGFR TKNSCLC, Pancreatic CancerC4-anilino, C6,7-diethoxy
Afatinib (2013)EGFR/HER2 TKNSCLCC4-anilino, C6-acrylamide
Dacomitinib (2018)Pan-HER TKNSCLCC4-(piperidinomethyl)anilino

Structural Significance of Piperidine-Quinazoline Hybridization

The integration of piperidine at C4 of quinazoline (forming N-(piperidin-4-yl)quinazolin-4-amine) enhances target engagement through:

  • Conformational Flexibility: Piperidine’s chair-boat transitions enable adaptive binding to kinase allosteric pockets, as seen in PI3Kδ inhibitors where 4-piperidineamino analogs (e.g., compound 14b) achieved IC~50~ = 3.0 nM against PI3Kδ, comparable to idelalisib (IC~50~ = 2.7 nM) [1].
  • Hydrogen Bond Networks: The piperidine N-H donates protons to ATP-binding site residues (e.g., Glu880 in PI3Kγ), while quinazoline N1 accepts hydrogen bonds from hinge regions like MET793 in EGFR [4] [8].
  • Isoform Selectivity: In PI3K inhibition, 4-piperidineamino substituents confer >100-fold selectivity for PI3Kδ over α/β/γ isoforms due to steric complementarity with Trp760 in PI3Kδ’s affinity pocket [1].

Table 2: Biological Activity of 4-Substituted Quinazoline Derivatives

CompoundQuinazoline C4 SubstituentTarget (IC~50~)Selectivity vs Isoforms
IdelalisibPurinonePI3Kδ (2.7 nM)>100-fold (α/β/γ)
12d(S)-3-(Tetrahydro-2H-pyran-4-yloxy)pyrrolidinePI3Kδ (4.5 nM)>50-fold (α/β/γ)
14b(S)-1-(Cyclopropyl)piperidin-4-aminoPI3Kδ (3.0 nM)>100-fold (α/β/γ)
PVHD121 (1a)1-(4-Hydroxyanilino)-1-hydroxyethylTubulin (0.1–0.3 µM*)Colchicine site binding

Role in Modern Drug Discovery: Bridging Heterocyclic and Aliphatic Pharmacophores

N-(Piperidin-4-yl)quinazolin-4-amine exemplifies strategic hybridization:

  • Pharmacokinetic Optimization: Piperidine’s basic nitrogen (pK~a~ ≈ 10.5) improves water solubility and tissue penetration. For instance, N-methyl-1-(quinazolin-4-yl)piperidin-4-amine (log P = 2.2) exhibits enhanced blood-brain barrier permeability versus purely aromatic quinazolines [3] [7].
  • Multitarget Engagement: Hybrids like quinazoline-piperidine-pyrimidine demonstrate dual COX-2/EGFR inhibition, where compound 10g showed superior anti-inflammatory activity (IC~50~ = 116.73 μmol/kg) and lower ulcerogenicity than diclofenac [6].
  • Tubulin Inhibition: Derivatives such as PVHD121 (1a) and chloro-substituted analog 17 (IC~50~ = 0.027 µM) disrupt microtubule assembly via colchicine-site binding, confirmed by competitive fluorescence assays [9]. SAR studies reveal C2-chloro substitution enhances potency 10-fold over C2-alkyl groups by strengthening hydrophobic interactions with β-tubulin’s Leu248 and Leu255 [9].

Properties

CAS Number

1183120-04-8

Product Name

N-(Piperidin-4-yl)quinazolin-4-amine

IUPAC Name

N-piperidin-4-ylquinazolin-4-amine

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17)

InChI Key

GQISUMHDDPZFLS-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC=NC3=CC=CC=C32

Canonical SMILES

C1CNCCC1NC2=NC=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.